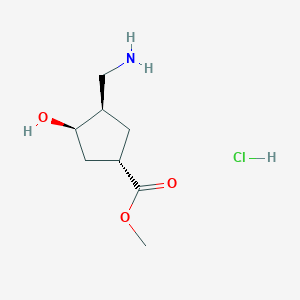
N-benzylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylcyclohexanecarboxamide is a chemical compound with the CAS Number: 35665-26-0 . It has a molecular weight of 217.31 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for N-benzylcyclohexanecarboxamide is 1S/C14H19NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
N-benzylcyclohexanecarboxamide is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
N-benzylcyclohexanecarboxamide and its derivatives have been a focal point in synthetic chemistry due to their complex structures and potential applications. For instance, a significant advancement was the successful double ortho-C-H activation of benzamides and subsequent N,O-double annulations with aryl alkynes, leading to double-helical extended π-conjugated polycyclic heteroarene, which exhibited blue emission with high fluorescence quantum yields (Li et al., 2019). Additionally, the concise synthesis of thiazovivin, a molecule structurally related to N-benzylcyclohexanecarboxamide, significantly contributed to stem cell research, demonstrating the compound's utility in improving the generation of human induced pluripotent stem cells from human fibroblasts (Ries et al., 2013).
Chemical Stability and Enzymatic Hydrolysis
The stability and reactivity of N-benzylcyclohexanecarboxamide derivatives have also been extensively studied. Research on various N-acyl and N-alkoxycarbonyl derivatives of benzamide, for example, assessed their suitability as prodrugs for the amide group found in various drug substances and bioactive peptides. These studies highlighted the compounds' stability in aqueous solutions and their reactivity during enzymatic hydrolysis (Kahns & Bundgaard, 1991).
Supramolecular Chemistry and Self-Assembly
In the realm of supramolecular chemistry, N-benzylcyclohexanecarboxamide derivatives, specifically benzene-1,3,5-tricarboxamides (BTAs), have shown remarkable self-assembly properties. These BTAs can self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding, offering opportunities in nanotechnology, polymer processing, and biomedical applications (Cantekin et al., 2012). Furthermore, the influence of polarity on the self-assembly behavior of BTAs has been systematically investigated, providing insights into their potential as functional nanorods in various applications (Mes et al., 2010).
Safety and Hazards
The safety information for N-benzylcyclohexanecarboxamide includes several hazard statements: H302, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-benzylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIUKSZCASTDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2707311.png)
![3,6-dibromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2707312.png)


![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2707315.png)
![2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2707317.png)

![2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2707320.png)


![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707326.png)


![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B2707333.png)